Reactivity Advantage of Bromo Substituent vs. Chloro Analog in Cross-Coupling
The bromine atom at the 4-position confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its chloro-substituted analog, 4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5). A study on the general reactivity of aryl halides in Negishi cross-coupling demonstrated that bromoanilines undergo complete reaction within 5-12 minutes at 25°C. [1] While no direct, quantitative yield comparison is available in the literature for this specific compound pair, this class-level inference is strongly supported by the well-established order of reactivity for aryl halides in cross-coupling: I > Br > Cl, where bromides are far superior electrophiles to chlorides. [2]
| Evidence Dimension | Cross-Coupling Reaction Rate (Negishi) |
|---|---|
| Target Compound Data | Reaction complete in 5-12 min at 25°C (for class of bromoanilines) |
| Comparator Or Baseline | Aryl chlorides (class) |
| Quantified Difference | Significantly faster (kinetic advantage) |
| Conditions | Negishi cross-coupling of arylzinc reagents with various bromoanilines, 25°C |
Why This Matters
This reactivity difference is critical for efficient and high-yielding synthesis, reducing catalyst loading and reaction time.
- [1] SFB 749. (2010). i-PrI Acceleration of Negishi Cross-Coupling Reactions. Retrieved from https://www.sfb749.de View Source
- [2] Duncton, M. A. J. (2011). The Medicinal Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions. In: The Handbook of Medicinal Chemistry: Principles and Practice. Royal Society of Chemistry. View Source
